molecular formula C8H10O3S B15252583 2-(Ethoxymethyl)thiophene-3-carboxylic acid

2-(Ethoxymethyl)thiophene-3-carboxylic acid

Cat. No.: B15252583
M. Wt: 186.23 g/mol
InChI Key: LIRBQGYRFJHABE-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)thiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with an ethoxymethyl group at the 2-position and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(Ethoxymethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxymethyl)thiophene-3-carboxylic acid is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

2-(ethoxymethyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C8H10O3S/c1-2-11-5-7-6(8(9)10)3-4-12-7/h3-4H,2,5H2,1H3,(H,9,10)

InChI Key

LIRBQGYRFJHABE-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=CS1)C(=O)O

Origin of Product

United States

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